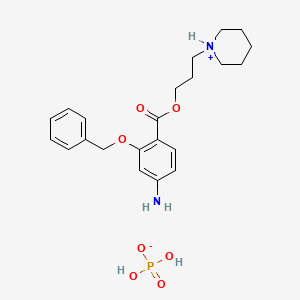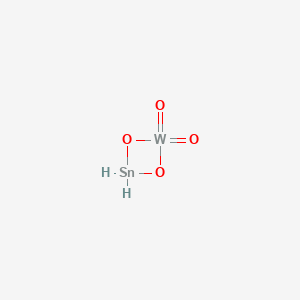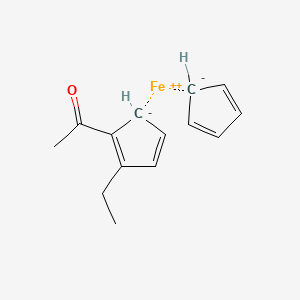
1-Acetyl-2-ethylferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-2-ethylferrocene is an organometallic compound that belongs to the ferrocene family. It consists of a ferrocene core, which is a sandwich-like structure with an iron atom sandwiched between two cyclopentadienyl rings. In this compound, one of the cyclopentadienyl rings is substituted with an acetyl group and an ethyl group. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
1-Acetyl-2-ethylferrocene can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2-ethylferrocene using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the ferrocene core. The product is then purified using column chromatography or recrystallization techniques.
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-Acetyl-2-ethylferrocene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ferrocenium ion. Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reduction of the acetyl group can yield the corresponding alcohol. Sodium borohydride is a common reducing agent used for this purpose.
Substitution: Electrophilic substitution reactions can occur on the cyclopentadienyl rings. For example, halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields the ferrocenium ion, while reduction yields the alcohol derivative.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-2-ethylferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other ferrocene derivatives. Its unique structure makes it a valuable compound for studying the electronic properties of organometallic compounds.
Biology: The compound has been investigated for its potential use in bioorganometallic chemistry. Its stability and ability to undergo redox reactions make it a candidate for developing new biomolecules and drugs.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its ability to interact with biological molecules and its redox properties are of particular interest.
Industry: In the industrial sector, this compound is used as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for use in processes such as polymerization and hydrogenation.
Wirkmechanismus
The mechanism of action of 1-acetyl-2-ethylferrocene involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it a versatile redox agent. In biological systems, it can interact with enzymes and other proteins, potentially altering their activity. The specific molecular targets and pathways involved depend on the context in which the compound is used. For example, in medicinal applications, it may interact with cellular redox systems, influencing processes such as oxidative stress and cell signaling.
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-2-ethylferrocene can be compared with other ferrocene derivatives such as acetylferrocene and ethylferrocene. While all these compounds share a common ferrocene core, the presence of different substituents imparts unique properties to each compound. For instance:
Acetylferrocene: Contains an acetyl group but lacks the ethyl group. It is commonly used in organic synthesis and as a standard in electrochemical studies.
Ethylferrocene: Contains an ethyl group but lacks the acetyl group. It is used in the study of the electronic effects of alkyl substituents on the ferrocene core.
The uniqueness of this compound lies in the combination of both acetyl and ethyl groups, which can influence its reactivity and stability in different ways compared to its analogs.
Eigenschaften
CAS-Nummer |
1316-97-8 |
|---|---|
Molekularformel |
C14H16FeO |
Molekulargewicht |
256.12 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;1-(2-ethylcyclopenta-1,3-dien-1-yl)ethanone;iron(2+) |
InChI |
InChI=1S/C9H11O.C5H5.Fe/c1-3-8-5-4-6-9(8)7(2)10;1-2-4-5-3-1;/h4-6H,3H2,1-2H3;1-5H;/q2*-1;+2 |
InChI-Schlüssel |
PKMBLFDABBJSJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C([CH-]C=C1)C(=O)C.[CH-]1C=CC=C1.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


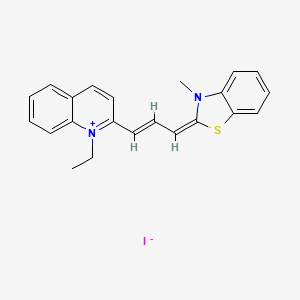
![[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate](/img/structure/B13738194.png)
![3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone](/img/structure/B13738198.png)
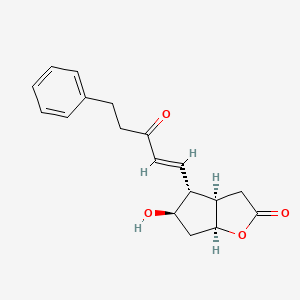
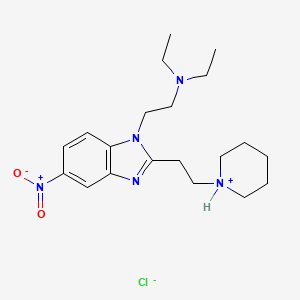

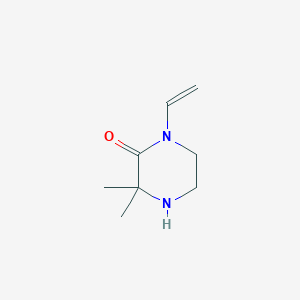
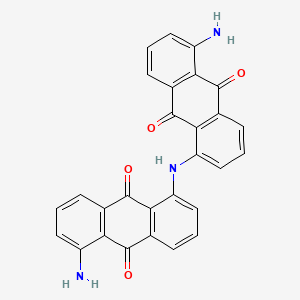

![[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate](/img/structure/B13738255.png)
